molecular formula C16H23NO4S2 B2524936 8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351602-76-0

8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No. B2524936
M. Wt: 357.48
InChI Key: IHNBEWVMTVHUCJ-UHFFFAOYSA-N
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Description

The compound "8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane" is a chemically complex molecule that belongs to the family of spiro compounds, which are characterized by a unique structure where two rings are joined through a single atom. The compound features a sulfonyl group attached to a methoxy-dimethylphenyl moiety, and it incorporates oxygen, sulfur, and nitrogen atoms within its spirocyclic framework.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been demonstrated through the controlled stereochemical preparation of 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro[4.5]decanes. These compounds can be synthesized with high selectivity for either syn- or anti-stereochemistry by employing acid-catalyzed phenylsulfanyl migration. The choice between syn- and anti-stereochemistry is influenced by the use of aldol reactions or the reduction of hydroxy-ketones . Although the specific synthesis of "8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane" is not detailed, the principles of stereochemical control in these related compounds provide valuable insights into potential synthetic routes.

Molecular Structure Analysis

Spirocyclic compounds like "8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane" are known for their rigid and complex three-dimensional structures. The presence of multiple heteroatoms (oxygen, sulfur, and nitrogen) within the spirocyclic framework can significantly influence the molecule's conformation and stereochemistry. The molecular structure is likely to exhibit chirality due to the presence of asymmetric carbon atoms, which can lead to the existence of enantiomers and diastereoisomers .

Chemical Reactions Analysis

The reactivity of spirocyclic compounds is often governed by the functional groups attached to the spirocyclic core. In the case of "8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane," the sulfonyl group could be a site for nucleophilic substitution reactions, given its electron-withdrawing nature. The methoxy and dimethyl groups may also influence the compound's reactivity by providing steric hindrance and electron-donating effects, respectively. The presence of heteroatoms within the spirocyclic core can also participate in various chemical transformations, potentially leading to the production of biologically active compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane" are not provided, related spirocyclic compounds typically exhibit unique properties due to their rigid structures. The solubility, melting point, and boiling point can be influenced by the presence of the sulfonyl and methoxy groups. The compound's stability and reactivity can be affected by the nature of the spirocyclic core and the substituents present. The stereochemistry of the molecule is crucial in determining its interaction with biological systems, which is particularly relevant for the development of pharmaceutical agents .

Scientific Research Applications

Synthesis and Chemical Properties

The compound belongs to a class of chemicals known for their complex spirocyclic structures, which have been a subject of interest due to their unique chemical properties and potential applications. Research efforts have focused on developing novel synthesis methods for spirocyclic compounds, demonstrating the versatility of these methods in constructing structurally diverse molecules. For example, the synthesis of sulfur-containing spiro compounds has been explored, revealing the potential of these methods in generating compounds with varying functional groups and structural motifs (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).

Potential Applications in Drug Discovery

Spirocyclic compounds have been investigated for their potential applications in drug discovery. The structural complexity and diversity of these molecules make them suitable candidates for various biological targets. Research has been conducted to construct multifunctional modules for drug discovery, utilizing spirocyclic structures as novel, multifunctional, and structurally diverse modules (Li, Rogers-Evans, & Carreira, 2013). These efforts underscore the importance of spirocyclic compounds in the development of new therapeutic agents.

Supramolecular Chemistry and Crystal Engineering

Spirocyclic compounds also play a significant role in supramolecular chemistry and crystal engineering. The ability to form stable crystal structures with specific molecular arrangements makes these compounds interesting for the development of materials with specialized properties. Studies on cyclohexane-5-spirohydantoin derivatives have shed light on the relationship between molecular structure and crystal structure, highlighting the potential of spirocyclic compounds in material science and engineering (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. This information is typically determined through safety testing and is specific to each compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity with various reagents, and testing its biological activity .

properties

IUPAC Name

8-(2-methoxy-4,5-dimethylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S2/c1-12-10-14(20-3)15(11-13(12)2)23(18,19)17-6-4-16(5-7-17)21-8-9-22-16/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNBEWVMTVHUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC3(CC2)OCCS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

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